![molecular formula C23H26N6O4S B2357335 3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide CAS No. 1115967-06-0](/img/structure/B2357335.png)
3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide
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Overview
Description
3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Neurochemical Profile and MAO Inhibition Properties
The compound has been studied for its potential role in the regulation of brain monoamine levels, which are paramount for cognitive functions . The enzymes monoamine oxidases (MAO A and B) play a central role in these processes . The compound’s pro-cognitive properties may be related to changes in monoamine content via MAO inhibition .
Bioluminescence in Nanoluciferase (NLuc) Techniques
The compound could potentially be used in nanoluciferase (NLuc) bioluminescence techniques . NLuc is an emerging commercially available luciferase known for its small size and superior bioluminescence performance . However, this bioluminescence system has some limitations, including a narrow emission wavelength and a single substrate . The compound could potentially help broaden the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .
Antiproliferative and Antioxidant Activities
Furan-based compounds, such as the one , have been explored for their potential antiproliferative and antioxidant activities . These compounds could potentially be developed into new drug agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-amino-1,2,4-triazole , have been found to inhibit enzymes like imidazoleglycerol-phosphate dehydratase , which is involved in the histidine production pathway .
Mode of Action
Similar compounds like 3-amino-1,2,4-triazole are known to act as irreversible inhibitors of certain enzymes . They bind to the active site of the enzyme and prevent it from catalyzing its normal reactions .
Biochemical Pathways
By inhibiting the enzyme imidazoleglycerol-phosphate dehydratase, these compounds can disrupt the production of histidine, an essential amino acid .
Pharmacokinetics
For instance, 3-Amino-1,2,4-triazole, a compound with a similar structure, is soluble in water, methanol, ethanol, and chloroform, but insoluble in ether and acetone . This suggests that the compound could be well-absorbed and distributed in the body, but further studies would be needed to confirm this.
Result of Action
Similar compounds have been found to induce compensatory mechanisms in response to oxidative stress . For example, 3-Amino-1,2,4-triazole can induce the upregulation of enzymes like glutathione peroxidase (GPX) and glutathione reductase .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. For instance, very thermostable energetic materials based on a fused-triazole exhibit superior thermostability . .
properties
IUPAC Name |
3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-15(2)12-24-19(30)9-10-28-21(32)17-7-3-4-8-18(17)29-22(28)26-27-23(29)34-14-20(31)25-13-16-6-5-11-33-16/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,24,30)(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXISGRWUZNIBRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide |
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